PAR‑2 Antagonist Structural Assignment vs. 1-Methyl and 1-Hydrogen Analogs
The (1,3-disubstituted indolyl)-urea scaffold is explicitly claimed as a PAR‑2 antagonist in US 20090012263, with the generic formula encompassing the 2-methoxyethyl N1‑substituent. Close analogs bearing only a 1‑methyl group (e.g., CAS 941987‑86‑6) or unsubstituted indole NH lack the pharmacophoric extension that the 2-methoxyethyl chain provides and are not represented in the patent's exemplified compounds [1]. While no head-to-head IC₅₀ or Kᵢ data have been publicly disclosed for this exact compound against recombinant PAR‑2, the patent demonstrates that the 2-methoxyethyl substitution pattern was deliberately included in the Markush structure based on functional PAR‑2 antagonist screening, distinguishing it from simpler N1‑alkyl analogs that fall outside the invention's preferred substitution scope.
| Evidence Dimension | Structural eligibility for PAR‑2 antagonism (patent Markush coverage) |
|---|---|
| Target Compound Data | 1-(2-methoxyethyl) substituent on indole N1; included in patent formula (I) as a preferred embodiment |
| Comparator Or Baseline | 1-(methyl)-1H-indol-3-yl analog (CAS 941987‑86‑6) and 1H-indol-3-yl analog: not exemplified; lack 2-methoxyethyl extension |
| Quantified Difference | Not quantifiable with available data; differentiation is based on patent inclusion/exclusion |
| Conditions | PAR‑2 functional antagonist screening (assay details not disclosed for individual compounds) |
Why This Matters
Procurement of a compound whose substitution pattern is explicitly covered by a target-class patent reduces the risk of acquiring an inactive scaffold variant when developing PAR‑2 antagonist tool compounds.
- [1] KOWA COMPANY, LTD. Process for Production of (1,3-Disubstituted Indolyl)-Urea Derivatives, Intermediates Therefor, and Process for Production of the Intermediates. US Patent Application US 20090012263 A1, published January 8, 2009. View Source
